molecular formula C7H7NO3 B1611625 5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 38076-77-6

5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B1611625
CAS No.: 38076-77-6
M. Wt: 153.14 g/mol
InChI Key: XPFTYBICSCXZSW-UHFFFAOYSA-N
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Scientific Research Applications

Hydrogen Bonding Studies

  • Research on related 1,2-dialkyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acids indicates significant hydrogen bonding interactions. These studies provide insights into intramolecular and intermolecular hydrogen bonding, critical for understanding the structural and electronic properties of such compounds (Dobbin et al., 1993).

Redox Chemistry and Macrocyclic Synthesis

  • The synthesis and structural effects of chiral bridged macrocyclic 1,4-dihydropyridines, similar to 5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, are explored. This research contributes to the understanding of enantioselective reductions and offers insights into redox chemistry (Talma et al., 1985).

Chemical Synthesis and Ligand Potential

  • 2-Oxo-1,2-dihydropyridine-3-carboxylic acid derivatives have been synthesized for potential use as drug precursors or ligands. This highlights the versatility of these compounds in chemical synthesis and their potential applications in medicinal chemistry (Dotsenko et al., 2019).

Antibacterial Agents

  • Some derivatives of 1,4-dihydropyridines, closely related to this compound, have shown promise as antibacterial agents. This research can be instrumental in developing new classes of antibacterial drugs (Bouzard et al., 1992).

Crystallographic Studies

  • The detailed crystallographic analysis of similar dihydropyridine compounds provides valuable information on their molecular geometry and intermolecular interactions. This knowledge is crucial for the design and synthesis of new compounds with desired properties (Pandian et al., 2014).

Electrochemical Analysis

  • Studies on the electrochemical properties of related dihydropyridine compounds contribute to a better understanding of their redox behavior. This is particularly important for applications in materials science and electrochemistry (Krauze et al., 2004).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation or serious eye irritation . The hazard statements associated with it are H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

5-methyl-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4-2-5(7(10)11)6(9)8-3-4/h2-3H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFTYBICSCXZSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60495832
Record name 5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38076-77-6
Record name 5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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